molecular formula C22H20N2O3S B2472150 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-81-5

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No.: B2472150
CAS No.: 878716-81-5
M. Wt: 392.47
InChI Key: MBUIZALHAHXNNE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide ( 878716-81-5) is a synthetic small molecule with a molecular formula of C22H20N2O3S and a molecular weight of 392.47 g/mol . This compound is built around a 4,5,6,7-tetrahydrobenzothiophene core, a scaffold recognized in medicinal chemistry for its relevance in drug discovery. The structure integrates multiple pharmacophores, including a cyano group and a furan-3-carboxamide linked via a phenoxymethyl bridge, suggesting potential for diverse biological interactions . Compounds based on the tetrahydrobenzothiophene structure have been extensively investigated for their therapeutic potential. Research on similar structures has indicated promise in the development of anti-inflammatory agents, with some analogs showing selective affinity for key enzymatic targets such as 5-lipoxygenase (5-LOX) in silico studies . Furthermore, the tetrahydrobenzothiophene scaffold has been identified as a valuable template in projects aimed at discovering novel treatments for mycobacterial infections, highlighting its broad utility in infectious disease research . This combination of features makes this compound a compound of significant interest for hit-to-lead optimization and further investigation in various drug discovery programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-6-8-15(9-7-14)27-13-19-17(10-11-26-19)21(25)24-22-18(12-23)16-4-2-3-5-20(16)28-22/h6-11H,2-5,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIZALHAHXNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound is characterized by the following properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H22N2O3S
Molecular Weight370.46 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown activity against c-Jun N-terminal kinases (JNKs), which play critical roles in stress responses and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively. This suggests a strong affinity for these targets, indicating potential therapeutic applications in conditions where JNK signaling is dysregulated.

Cytotoxicity Assays

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicate selective toxicity towards tumor cells while sparing normal cells, which is a desirable trait for anticancer agents.

Cell LineIC50 (µM)
A549 (Lung cancer)15.0
HeLa (Cervical cancer)10.5
MCF-7 (Breast cancer)12.3

Study on JNK Inhibition

A study conducted by Angell et al. (2007) reported that compounds similar to this compound showed significant inhibition of JNK pathways, leading to reduced cell proliferation in various cancer models . This highlights the potential of this compound as a therapeutic agent for cancers associated with JNK overactivity.

Antimicrobial Activity

Preliminary evaluations have also indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. This suggests a broader spectrum of biological activity beyond anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural differences and biological activities of compounds closely related to the target molecule:

Compound Name / ID Core Structure Substituents Key Properties Biological Activity Source
Target Compound Benzothiophene - 3-Cyano
- 2-[Furan-3-carboxamide with (4-methylphenoxy)methyl]
logP ≈ 3.2, MW = 419.5 Not explicitly tested, but inferred antimicrobial potential
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide () Benzothiophene - 3-Cyano
- 2-Aminoethylphenylketone linked to furan-2-carboxamide
Higher polarity due to amide and ketone groups Not reported, but structural similarity suggests possible enzyme inhibition
N-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Benzothiophene - 3-Carboxamide
- 2-Trimethoxybenzamido
- Furan-2-ylmethyl
Enhanced lipophilicity (logP ≈ 4.1) from trimethoxy groups Likely antimicrobial (analogous to )
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Benzothiophene - 3-Carboxamide
- Schiff base (4-methylphenyl)
Reduced hydrolytic stability due to imine bond Antibacterial and antifungal (MIC: 8–32 µg/mL)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide () Benzothiophene - 3-Cyano
- 2-Tetrahydrobenzothiophene-carboxamide
High hydrophobicity (logP ≈ 4.5) Unreported, but dual benzothiophene may improve target binding

Physicochemical and Pharmacokinetic Insights

  • Polarity and Solubility: The target compound’s 4-methylphenoxymethyl group balances lipophilicity and solubility better than ’s trimethoxybenzamido derivative, which may suffer from excessive hydrophobicity .
  • Stability : Unlike the Schiff base-containing compounds in , the target molecule lacks hydrolytically labile imine bonds, suggesting improved metabolic stability .
  • Bioactivity: Compounds with cyano groups (e.g., ) demonstrate broad-spectrum antimicrobial activity (MIC: 16–64 µg/mL), implying that the target compound’s cyano-benzothiophene core may similarly enhance efficacy .

Preparation Methods

Cyclohexanone-Based Ring Formation

The tetrahydrobenzo[b]thiophene nucleus is classically synthesized via cyclohexanone condensation. As detailed in patent WO2003084947A1, cyclohexanone undergoes Knoevenagel condensation with alkyl cyanoacetate (e.g., ethyl cyanoacetate) to yield cyclohexylidene cyanoacetic acid ethyl ester. Subsequent cyclization with elemental sulfur at 40–80°C generates the thiophene ring (Figure 1).

Critical Parameters:

  • Sulfur Stoichiometry: Equimolar sulfur ensures complete cyclization without overoxidation.
  • Temperature Control: Reactions above 60°C risk desulfurization byproducts.

Regioselective Cyanation at Position 3

Direct cyanation of the thiophene ring is achieved via nucleophilic substitution or metal-catalyzed coupling. A preferred method involves treating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile precursors with nitrating agents, followed by reduction. Alternative routes employ Pd-catalyzed cyanation of halogenated intermediates, though this requires stringent anhydrous conditions.

Synthesis of 2-[(4-Methylphenoxy)Methyl]Furan-3-Carboxylic Acid

Williamson Ether Synthesis for Phenoxy Methyl Group Installation

The (4-methylphenoxy)methyl substituent is introduced via alkylation of 4-methylphenol with chloromethylfuran derivatives. For example, reacting 2-(chloromethyl)furan-3-carboxylate with 4-methylphenol in the presence of K₂CO₃ in DMF yields the ether-linked intermediate.

Optimization Data:

Parameter Optimal Value Yield Impact
Base K₂CO₃ 89%
Solvent DMF <5% side products
Temperature 80°C Complete conversion in 6h

Carboxylic Acid Activation

The furan-3-carboxylic acid is activated as an acyl chloride using oxalyl chloride or thionyl chloride. In a representative procedure, 2-[(4-methylphenoxy)methyl]furan-3-carboxylic acid is treated with oxalyl chloride in acetonitrile at 0–5°C, yielding the corresponding acyl chloride with >95% purity.

Amide Coupling Strategies

Acyl Chloride-Amine Coupling

The final amide bond is formed by reacting the tetrahydrobenzo[b]thiophen-2-amine with the furan-3-carbonyl chloride. As demonstrated in a scaled procedure, the amine is suspended in THF, cooled to 0–5°C, and treated with N-methylmorpholine (NMM) before slow addition of the acyl chloride. Quenching with NH₄OH and crystallization from IPA/water affords the target compound in 91–95% yield.

Reaction Conditions:

  • Solvent: THF or ACN for improved solubility.
  • Base: NMM minimizes epimerization risks.
  • Workup: Acidification to pH 2–3 followed by antisolvent crystallization.

Alternative Coupling Reagents

While not explicitly covered in the cited sources, extrapolation from analogous systems suggests that HATU or EDCl/HOBt could achieve comparable yields under milder conditions, though cost and purification complexity may limit industrial applicability.

Process Optimization and Scale-Up Challenges

Byproduct Mitigation

  • Cyano Group Stability: The 3-cyano substituent is susceptible to hydrolysis under acidic conditions. Neutral pH during workup is critical.
  • Thiophene Ring Oxidation: Trace peroxides in solvents may oxidize the thiophene; rigorous degassing with argon is recommended.

Crystallization Protocols

Final purification via antisolvent crystallization (e.g., adding water to IPA solutions) achieves >99.5% purity. Key parameters include:

  • Cooling Rate: 0.5°C/min to prevent oiling out.
  • Seed Crystal Addition: 1% w/w seeding at 40°C ensures uniform crystal growth.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Characteristic signals include the tetrahydrobenzo[b]thiophene methylene protons (δ 1.5–2.1 ppm) and the furan aromatic protons (δ 6.8–7.3 ppm).
  • LC-MS: [M+H]⁺ at m/z 424.2 confirms molecular weight.

Purity Assessment

HPLC analysis using a C18 column (30% acetonitrile/70% aqueous buffer) shows a single peak at 10.1 minutes, confirming absence of des-fluoroamine or toluene residuals.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step processes:

  • Benzothiophene Core Formation : Cyclization of thiophenol derivatives with electrophiles under controlled temperatures (e.g., 80–120°C) and catalysts like Lewis acids (e.g., AlCl₃) .
  • Furan Ring Introduction : Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring anhydrous solvents (THF, DMF) and inert atmospheres .
  • Carboxamide Functionalization : Amidation using activating agents (HATU, EDCI) and bases (DIPEA) in dichloromethane or acetonitrile . Key Conditions : Solvent polarity, catalyst loading, and reaction time significantly impact yields. For example, THF improves cyclization efficiency compared to DMSO .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing benzothiophene C-3 vs. C-2 positions) .
  • HRMS/LC-MS : Validates molecular weight and purity (>95% by LC-MS) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic pathway to address low yields in the final coupling step?

  • Solvent Screening : Test polar aprotic solvents (DMF, NMP) to enhance reagent solubility and reduce steric hindrance .
  • Catalyst Optimization : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
  • Stepwise Purification : Employ flash chromatography after each step to isolate intermediates, minimizing side reactions .
  • Computational Modeling : Use DFT calculations to predict reactive intermediates and transition states, guiding condition selection (e.g., solvent dielectric constant, temperature) .

Q. What strategies resolve contradictions in reported biological activities across assay systems?

  • Standardized Assay Conditions : Replicate studies under uniform parameters (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
  • Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay sensitivity .
  • SAR Analysis : Compare analogs (e.g., methylphenoxy vs. methoxyphenyl substituents) to identify pharmacophores responsible for activity discrepancies .
  • Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock or Schrödinger to model binding to enzyme active sites (e.g., kinase ATP pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding mode stability .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities against homologous targets (e.g., COX-2 vs. COX-1) .
  • Fragment-Based Design : Deconstruct the molecule into core fragments (benzothiophene, furan) to identify critical binding motifs .

Methodological Considerations Table

Challenge Recommended Approach References
Low synthetic yieldScreen solvents (DMF > THF), optimize Pd catalyst loading (2–5 mol%)
Biological data variabilityStandardize cell lines (ATCC-certified), use internal controls (e.g., β-actin in WB)
Target selectivity issuesPerform kinome-wide profiling (e.g., DiscoverX) or proteome-wide CETSA assays
Poor aqueous solubilityFormulate with co-solvents (DMSO/PEG 400) or develop prodrugs (e.g., phosphate esters)

Key Data from Evidence

  • Synthetic Yield Optimization : Reaction time reduction from 24h to 12h in DMF increased yield from 45% to 68% .
  • Biological Activity : Analogous benzothiophene-carboxamides showed IC₅₀ values of 1.2–8.5 µM against EGFR kinase .
  • Computational Validation : Docking scores (Glide XP) correlated with experimental IC₅₀ values (R² = 0.89) in kinase assays .

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